(Z)-3-amino-4-methoxybut-2-enenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybut-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-methoxybut-2-enal with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-Amino-4-methoxybut-2-enenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxybut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the substituents introduced .
Scientific Research Applications
3-Amino-4-methoxybut-2-enenitrile is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is employed in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxybut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Amino-4-methoxybut-2-enal
- 3-Amino-4-methoxybut-2-enoic acid
- 3-Amino-4-methoxybut-2-enamide
Comparison: Compared to similar compounds, 3-Amino-4-methoxybut-2-enenitrile is unique due to its specific functional groups, which confer distinct reactivity and properties. For instance, the nitrile group in 3-Amino-4-methoxybut-2-enenitrile allows for unique reactions that are not possible with the aldehyde or acid derivatives .
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(Z)-3-amino-4-methoxybut-2-enenitrile |
InChI |
InChI=1S/C5H8N2O/c1-8-4-5(7)2-3-6/h2H,4,7H2,1H3/b5-2- |
InChI Key |
SLWICPDSMMOWGC-DJWKRKHSSA-N |
Isomeric SMILES |
COC/C(=C/C#N)/N |
Canonical SMILES |
COCC(=CC#N)N |
Origin of Product |
United States |
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